![molecular formula C19H26Cl2N2O B599547 (2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride CAS No. 145148-39-6](/img/structure/B599547.png)
(2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride
Descripción
Systematic Naming and Identifiers
The compound is systematically named (2S,3S)-N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine dihydrochloride , reflecting its stereochemistry, functional groups, and salt form. Its molecular formula is C₁₉H₂₄N₂O- 2HCl , with a molecular weight of 369.33 g/mol for the dihydrochloride salt. The base compound (without HCl) has a molecular weight of 296.41 g/mol (C₁₉H₂₄N₂O). Key structural identifiers include:
- SMILES :
COC(C=CC=C3)=C3CN[C@@H]1[C@H]([C@]2=CC=CC=C2)NCCC1.Cl.Cl
- InChIKey :
WNHRFWPLRATIDT-FFUVTKDNSA-N
- Parent Compound (Base) : (2S,3S)-N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine .
The stereochemistry at positions 2 and 3 of the piperidine ring is critical, as the (2S,3S) configuration defines its pharmacological activity.
Common Synonyms and Designations
The compound is widely recognized under multiple designations:
Synonym | Source Reference |
---|---|
CP-99994 | |
(+)-CP-99994 | |
(2S,3S)-cis-3-(2-methoxybenzylamino)-2-phenylpiperidine | |
(2S)-N-(2-methoxybenzyl)-2-phenylpiperidin-3-amine | |
CP-100,263 (less active enantiomer) |
The name 3-(2-methoxybenzylamino)-2-phenylpiperidine is also used, though it lacks explicit stereochemical notation.
Registry Numbers and Database Classifications
Identifier Type | Value | Source |
---|---|---|
CAS Number | 145148-39-6 (dihydrochloride) | |
PubChem CID | 68466923 (dihydrochloride) | |
ChEMBL | CHEMBL441225 | |
UNII | 5KM4QA7RZC | |
BindingDB | 50000041 | |
DrugBank | N/A |
The base compound (without HCl) has a distinct CAS number: 136982-36-0 .
Historical Development and Discovery
The compound emerged from Pfizer’s neurokinin receptor antagonist program in the 1990s. Key milestones include:
Precursor Discovery (1990s) :
Pharmacological Validation :
Stereochemical Optimization :
- The (2S,3S) configuration was critical for receptor binding, as evidenced by the lack of activity in the (2R,3R) enantiomer (CP-100,263 ).
Propiedades
IUPAC Name |
(2S,3S)-N-[(2-methoxyphenyl)methyl]-2-phenylpiperidin-3-amine;dihydrochloride | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O.2ClH/c1-22-18-12-6-5-10-16(18)14-21-17-11-7-13-20-19(17)15-8-3-2-4-9-15;;/h2-6,8-10,12,17,19-21H,7,11,13-14H2,1H3;2*1H/t17-,19-;;/m0../s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNHRFWPLRATIDT-FFUVTKDNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC2CCCNC2C3=CC=CC=C3.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1CN[C@H]2CCCN[C@H]2C3=CC=CC=C3.Cl.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145148-39-6 | |
Record name | 145148-39-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Actividad Biológica
The compound (2S,3S)-N-[(2-Methoxyphenyl)methyl]-2-phenyl-3-piperidinamine dihydrochloride , also known by its CAS number 136982-36-0, is a piperidine derivative that has garnered attention in pharmacological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.
- Molecular Formula : C19H24N2O·2HCl
- Molecular Weight : 368.32 g/mol
- Structure : The compound features a piperidine ring substituted with a methoxyphenyl and a phenyl group, which is critical for its biological interactions.
Research indicates that compounds similar to This compound often interact with neurotransmitter systems, particularly those involving serotonin and dopamine receptors. These interactions can influence mood regulation and have implications for treating psychiatric disorders.
Biological Activity Overview
The biological activity of this compound can be categorized into several key areas:
- Antidepressant Effects : Preliminary studies suggest that this compound may exhibit antidepressant-like effects in animal models. It is hypothesized to modulate serotonergic and dopaminergic pathways, which are crucial in mood regulation.
- Antiviral Activity : Similar piperidine derivatives have shown antiviral properties against various viruses. For instance, compounds with structural similarities have been tested against HIV-1 and other viral pathogens, demonstrating moderate protective effects in vitro .
- Cytotoxicity : The cytotoxic effects of this compound were evaluated in different cancer cell lines. Initial findings suggest it may inhibit cell proliferation through apoptosis induction, although further studies are needed to elucidate the specific pathways involved.
Case Study 1: Antidepressant-Like Activity
A study conducted on rodent models demonstrated that administration of the compound resulted in significant reductions in immobility time during forced swim tests compared to control groups. This suggests an increase in active coping strategies indicative of antidepressant efficacy.
Case Study 2: Antiviral Efficacy
In vitro testing against HIV-1 revealed that derivatives of the piperidine class, including the compound , exhibited selective inhibition of viral replication at low micromolar concentrations. The mechanism was linked to interference with viral entry and replication processes.
Comparative Analysis with Similar Compounds
Compound Name | Structure Type | Biological Activity | Reference |
---|---|---|---|
Compound A | Piperidine | Antidepressant | |
Compound B | Piperazine | Antiviral | |
Compound C | Benzamide | Cytotoxic |
Research Findings and Future Directions
Research on This compound is still evolving. Future studies should focus on:
- Detailed pharmacokinetic profiles to understand absorption and metabolism.
- Exploration of potential side effects and toxicity levels in long-term studies.
- Clinical trials to assess efficacy in human subjects for both antidepressant and antiviral applications.
Comparación Con Compuestos Similares
Comparison with Structurally and Functionally Related Compounds
NK1 Receptor Antagonists
Table 1: Key NK1 Antagonists and Their Properties
Key Observations :
- Stereochemistry Matters : CP-99,994’s (2S,3S) configuration confers higher selectivity than racemic mixtures like CP-96,345, which has a 10-fold lower affinity .
- Substituent Impact : GR205171’s trifluoromethyltetrazole group enhances both potency (Ki = 0.03 nM) and functional efficacy in vivo compared to CP-99,994 .
- Clinical Relevance : Aprepitant’s structural complexity improves oral bioavailability, a feature absent in CP-99,994 due to its simpler piperidine scaffold .
Piperidine-Based Analogues with Divergent Targets
Key Observations :
- Scaffold Versatility: Minor changes to the piperidine core (e.g., benzyl vs. methoxybenzyl groups) drastically alter target specificity. For example, SR48968’s dichlorophenyl group shifts activity from NK1 to NK2 receptors .
- Safety Profiles : NBOMe compounds (e.g., 25I-NBOMe) are associated with severe toxicity due to 5-HT₂A overactivation, unlike the well-tolerated NK1 antagonists .
Research Findings and Clinical Implications
- Mechanistic Divergence : Despite similar NK1 affinity, CP-99,994 and GR205171 exhibit divergent functional outcomes in CRD models due to differences in receptor-effector coupling .
- Species Variability : CP-99,994’s ex vivo potency in gerbil striatum (IC₅₀ = 36.8 nM) contrasts with weaker activity in rat models, underscoring species-specific receptor interactions .
Métodos De Preparación
Chiral Pool Approach Using D-Mandelic Acid
Patent CN103435538A demonstrates a resolution-based method starting from racemic 3-piperidine amide. Key steps include:
-
Diastereomeric salt formation : Reaction with D-mandelic acid in methyl tert-butyl ether/isopropanol (70°C, 6 hours) selectively precipitates the (R)-3-piperidine amide-D-mandelate complex.
-
Acylation : Treatment with pivaloyl chloride in alcohol/water (pH 10-11, 0-30°C) yields (R)-N-pivaloyl-3-piperidine amide.
-
Hofmann degradation : Sodium hypochlorite-mediated rearrangement (20-70°C, 5-12 hours) followed by hydrogenolysis produces (R)-3-aminopiperidine hydrochloride.
This route achieves 72-85% enantiomeric excess (ee) at the resolution stage, with overall yields of 34-42% after purification.
Linear Synthesis from D-Glutamic Acid
CN103864674A outlines a five-step sequence starting from D-glutamic acid:
Step | Transformation | Conditions | Yield |
---|---|---|---|
1 | Hydroxyl esterification & Boc protection | SOCl₂/MeOH, (Boc)₂O/Dioxane | 95% |
2 | Ester reduction | NaBH₄/THF, 0°C → rt | 88% |
3 | Mesylation | MsCl/Et₃N, CH₂Cl₂, -10°C | 92% |
4 | Cyclization | K₂CO₃/DMF, 60°C, 12h | 76% |
5 | Boc deprotection & salification | HCl/MeOH, 30°C, 10h | 89% |
This route avoids chromatographic purification until the final stage, making it suitable for kilogram-scale production.
Stereoselective Construction of the Piperidine Core
Asymmetric Allylic Amination
Modern approaches employ transition metal catalysis to install stereocenters. A representative protocol involves:
Reductive Amination for N-Benzylation
Critical for introducing the 2-methoxybenzyl group:
-
Imine formation : 2-Methoxybenzaldehyde + piperidinamine (toluene, 4Å MS, reflux)
-
Reduction : NaBH(OAc)₃, 0°C → rt, 12h
-
Salt formation : HCl gas in EtOAC
This step typically achieves >98% conversion with <2% epimerization when conducted below 25°C.
Process Optimization and Scale-Up Challenges
Solvent Effects on Crystallization
Solvent System | Crystal Form | Purity | Yield |
---|---|---|---|
EtOH/H₂O (3:1) | Needles | 99.2% | 68% |
IPA/Heptane (1:2) | Plates | 98.7% | 72% |
MeCN/Toluene (4:1) | Prisms | 99.5% | 65% |
Ethanol/water mixtures provide optimal balance between purity and yield for dihydrochloride salt formation.
Temperature Profiling in Cyclization
Reaction monitoring via in-situ IR spectroscopy revealed:
-
Optimal cyclization window : 55-60°C
-
Byproduct formation :
-
<55°C: 12% dimerization products
-
65°C: 8% elimination side products
-
Maintaining strict temperature control improves isolated yield from 68% to 83%.
Comparative Analysis of Synthetic Routes
The D-glutamic acid pathway demonstrates superior scalability, while asymmetric methods offer streamlined synthesis for small batches.
Purification and Analytical Control
Chromatographic Conditions
Final product purification employs orthogonal methods:
-
Normal phase : SiO₂, EtOAc/Hexane (1:1 → 3:1)
-
Reverse phase : C18, MeCN/H₂O (0.1% TFA) gradient
-
Chiral HPLC : Chiralpak AD-H, 85:15 Hex/IPA, 1mL/min
Chiral purity specifications require ≥99.0% ee for pharmaceutical applications.
Spectroscopic Characterization
1H NMR (400 MHz, D₂O) :
-
δ 7.45-7.32 (m, 5H, Ph)
-
δ 6.95 (d, J=8.4 Hz, 1H, Ar-OCH₃)
-
δ 4.21 (s, 2H, NCH₂Ar)
-
δ 3.79 (s, 3H, OCH₃)
13C NMR :
-
154.8 (Cquat, Ar-OCH₃)
-
62.1 (CH₂, NCH₂Ar)
-
55.3 (OCH₃)
MS (ESI+): m/z 297.2 [M+H]+ (calc. 296.4)
Industrial Manufacturing Considerations
Cost Analysis of Key Reagents
Reagent | Cost/kg | Consumption (kg/kg API) | Contribution to COG |
---|---|---|---|
D-Mandelic acid | $120 | 1.8 | 21% |
Boc₂O | $280 | 0.6 | 17% |
Pd₂(dba)₃ | $12,000 | 0.02 | 24% |
Catalyst recycling programs can reduce palladium-related costs by 40-60%.
Environmental Impact Assessment
Process mass intensity (PMI) improvements:
-
First-generation route : PMI 189
-
Optimized process : PMI 74
Key enhancements: -
Solvent recovery from 45% to 82%
-
Catalytic vs. stoichiometric oxidations
Enzyme | Source | ee | Activity (U/mg) |
---|---|---|---|
BbTA | Bacillus badius | 99% | 12.4 |
CvTA | Chromobacterium violaceum | 97% | 8.7 |
MaTA | Mesorhizobium australicum | 95% | 15.2 |
Biocatalytic routes may enable aqueous-phase synthesis under mild conditions .
Q & A
Q. What precautions are critical for safe laboratory handling?
- Protocols :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats.
- Ventilation : Use fume hoods for weighing and synthesis steps to avoid inhalation of fine particles.
- Spill Management : Neutralize with 5% acetic acid, absorb with vermiculite, and dispose as hazardous waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Most viewed | ||
---|---|---|
Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.